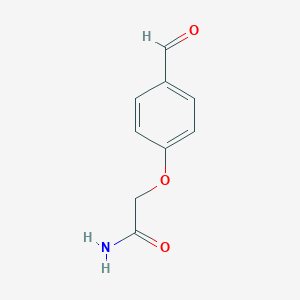

2-(4-Formylphenoxy)acetamide

説明

特性

IUPAC Name |

2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJVCMIKUWSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345061 | |

| Record name | 2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135857-20-4 | |

| Record name | 2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135857-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 2-(4-Formylphenoxy)acetamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formylphenoxy)acetamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and an acetamide moiety linked by a phenoxy bridge, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and derivatives with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and notable applications of 2-(4-Formylphenoxy)acetamide, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Properties and Identifiers

2-(4-Formylphenoxy)acetamide is a stable, solid organic compound. Its core structure consists of a benzaldehyde ring ether-linked at the para position to an acetamide group.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-formylphenoxy)acetamide[1] |

| CAS Number | 135857-20-4[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol [1] |

| InChI | InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) |

| InChIKey | FLPJVCMIKUWSDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)OCC(=O)N |

| Synonyms | 2-(4-Formyl-phenoxy)-acetamide, MFCD01050440[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 135-137 °C | LookChem |

| Boiling Point (Predicted) | 435.6 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 15.21 ± 0.40 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Characterization

The synthesis of 2-(4-Formylphenoxy)acetamide and its derivatives is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of 4-hydroxybenzaldehyde with a haloacetamide, such as 2-chloro-N-phenylacetamide, in the presence of a base.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-(4-formylphenoxy)-N-arylacetamides, starting from 4-hydroxybenzaldehyde and leading to various derivatives.

General synthesis workflow for 2-(4-formylphenoxy)-N-arylacetamides and their derivatives.

Experimental Protocol: Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide

This protocol is adapted from a typical procedure for the synthesis of 2-(4-formylphenoxy)-N-arylacetamides.[2]

Materials:

-

4-hydroxybenzaldehyde

-

2-chloro-N-phenylacetamide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in DMF, add an equimolar amount of potassium carbonate.

-

Stir the mixture at room temperature to form the potassium salt of p-hydroxybenzaldehyde.

-

Add 2-chloro-N-phenylacetamide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-formylphenoxy)-N-phenylacetamide.

Spectroscopic Data

The structure of 2-(4-Formylphenoxy)acetamide and its derivatives is confirmed by various spectroscopic techniques.

| 2-(4-Formylphenoxy)-N-phenylacetamide | |

| IR (KBr, cm⁻¹) | 3265 (N-H), 1680 (C=O, amide), 1658 (C=O, aldehyde)[2] |

| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 10.17 (s, 1H, CHO), 9.88 (s, 1H, NH), 7.88 (d, 2H), 7.62 (d, 2H), 7.29 (t, 2H), 7.18 (d, 2H), 7.06 (t, 1H), 4.85 (s, 2H, OCH₂)[2] |

| Mass Spec (EI, 70 eV), m/z (%) | 255 [M⁺][2] |

| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | |

| IR (film, cm⁻¹) | 2923, 2853, 1686, 1596, 1508, 1401, 1306, 1249, 1162, 1059, 828 |

| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 9.94 (s, 1H, CHO), 8.21 (brs, 1H, CONH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.55 (d, J = 9.5 Hz, 2H, ArH), 7.33 (d, J = 9.5 Hz, 2H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 4.70 (s, 2H, OCH₂) |

| ESI-MS (m/z) | Calculated for C₁₅H₁₂ClNO₃: 289.05, found: 290.10 (M + H)⁺, 292.08 (M + 2)⁺ |

Biological Significance and Applications in Drug Discovery

2-(4-Formylphenoxy)acetamide serves as a crucial building block for the synthesis of various heterocyclic compounds with significant therapeutic potential. The presence of both an aldehyde and an acetamide functional group allows for a wide range of chemical transformations.

Precursor for Acetylcholinesterase (AChE) Inhibitors

Derivatives of 2-(4-Formylphenoxy)acetamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] The formyl group of the parent compound can be readily converted into various Schiff bases or other derivatives, which can then interact with the active site of the AChE enzyme.

The following diagram illustrates the role of acetylcholinesterase in synaptic transmission and its inhibition.

Mechanism of acetylcholinesterase and its inhibition.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of 2-(4-Formylphenoxy)acetamide makes it an ideal substrate for multicomponent reactions to synthesize fused pyran systems and other complex heterocyclic scaffolds.[2] These scaffolds are of great interest in drug discovery due to their prevalence in biologically active natural products and synthetic drugs. For instance, it can react with malononitrile and an active methylene compound in a one-pot, three-component reaction to yield various fused 4H-pyrans.[2]

Antimycobacterial Activity

Novel isoniazid-amidoether derivatives have been synthesized from 2-(4-formylphenoxy)-N-phenylacetamide and have shown potential as antimycobacterial agents.[4] This highlights the utility of the parent compound as a scaffold for developing new treatments for tuberculosis and other mycobacterial infections.

Conclusion

2-(4-Formylphenoxy)acetamide is a highly valuable and versatile chemical entity with significant applications in medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a facile entry into a diverse range of molecular architectures. The demonstrated utility of its derivatives as acetylcholinesterase inhibitors and antimycobacterial agents underscores its importance as a privileged scaffold in drug discovery. Further exploration of the chemical space accessible from 2-(4-Formylphenoxy)acetamide is likely to yield novel compounds with potent and selective biological activities, making it a continued focus for researchers and drug development professionals.

References

- 1. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Formylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Formylphenoxy)acetamide, a valuable intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route, and analyzes its key spectroscopic features. Furthermore, it explores the mechanism of action of its derivatives as acetylcholinesterase inhibitors, a critical target in neurodegenerative disease research.

Chemical Identity and Physical Properties

2-(4-Formylphenoxy)acetamide is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-formylphenoxy)acetamide | [PubChem CID: 601630] |

| CAS Number | 135857-20-4 | [PubChem CID: 601630] |

| Molecular Formula | C₉H₉NO₃ | [PubChem CID: 601630] |

| Molecular Weight | 179.17 g/mol | [PubChem CID: 601630] |

| Melting Point | 135-137 °C | [Various Suppliers] |

Synthesis of 2-(4-Formylphenoxy)acetamide

The synthesis of 2-(4-Formylphenoxy)acetamide is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetamide by the phenoxide ion of 4-hydroxybenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of related N-aryl acetamide derivatives.[1]

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroacetamide

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent), 2-chloroacetamide (1.1 equivalents), and potassium carbonate (1.5 equivalents).

-

Add a sufficient volume of acetone to the flask to dissolve the reactants and allow for efficient stirring.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-Formylphenoxy)acetamide.

-

Dry the purified product in a vacuum oven.

Synthesis Workflow

Caption: Synthesis workflow for 2-(4-Formylphenoxy)acetamide.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetamide side chain, the amide protons, and the aldehydic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to the formyl group |

| ~7.1 | Doublet | 2H | Aromatic protons ortho to the ether linkage |

| ~5.5-7.5 | Broad Singlet | 2H | Amide protons (-NH₂) |

| ~4.7 | Singlet | 2H | Methylene protons (-O-CH₂-) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (C=O) |

| ~168 | Amide carbonyl carbon (C=O) |

| ~163 | Aromatic carbon attached to the ether oxygen |

| ~132 | Aromatic carbons ortho to the formyl group |

| ~130 | Aromatic carbon attached to the formyl group |

| ~115 | Aromatic carbons ortho to the ether linkage |

| ~67 | Methylene carbon (-O-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretching of the primary amide |

| ~2820, ~2720 | Medium | C-H stretching of the aldehyde |

| ~1680 | Strong | C=O stretching of the aldehyde |

| ~1660 | Strong | C=O stretching of the primary amide (Amide I) |

| ~1600 | Medium | N-H bending of the primary amide (Amide II) |

| ~1250 | Strong | Aryl-O-C stretching of the ether |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 179 | Molecular ion [M]⁺ |

| 135 | Loss of the acetamide group (-CH₂CONH₂) |

| 77 | Phenyl group fragment |

Biological Activity: Acetylcholinesterase Inhibition

Derivatives of 2-(4-Formylphenoxy)acetamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of acetylcholine breakdown by acetylcholinesterase and its inhibition.

Caption: Acetylcholinesterase inhibition by a 2-(4-Formylphenoxy)acetamide derivative.

In the normal physiological process, acetylcholine is hydrolyzed by acetylcholinesterase into choline and acetate, terminating the nerve signal. An inhibitor, such as a derivative of 2-(4-Formylphenoxy)acetamide, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic receptors and enhanced cholinergic neurotransmission.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and spectroscopic properties of 2-(4-Formylphenoxy)acetamide. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The potential of its derivatives as acetylcholinesterase inhibitors highlights the importance of this compound as a scaffold for the design of new therapeutic agents.

References

In-Depth Technical Guide: 2-(4-Formylphenoxy)acetamide (CAS 135857-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formylphenoxy)acetamide, bearing the CAS number 135857-20-4, is a versatile organic compound that has garnered attention in medicinal chemistry primarily as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a reactive aldehyde group and a phenoxyacetamide scaffold, makes it a valuable building block for creating diverse molecular architectures. Notably, this compound is a precursor to a class of acetylcholinesterase (AChE) inhibitors, highlighting its potential in the development of treatments for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)acetamide, including its physicochemical properties, detailed synthesis protocols, and its application in the development of bioactive molecules.

Physicochemical Properties

2-(4-Formylphenoxy)acetamide is a solid at room temperature with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[1] A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 179.058243149 Da | [1] |

| Topological Polar Surface Area | 69.4 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Formylphenoxy)acetamide is typically achieved through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an N-substituted 2-haloacetamide. A general synthetic scheme is provided below, followed by a detailed experimental protocol.

General Synthesis Workflow

Figure 1: General workflow for the synthesis of 2-(4-Formylphenoxy)acetamide.

Detailed Experimental Protocol: Synthesis of 2-(4-Formylphenoxy)acetamide

This protocol is adapted from procedures described for the synthesis of related phenoxyacetamide derivatives.

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(4-Formylphenoxy)acetamide.

Biological Activity and Applications in Drug Discovery

The primary reported biological application of 2-(4-Formylphenoxy)acetamide is as a scaffold for the development of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease.

A study by Wen et al. (2007) described a series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives as a new class of AChE inhibitors. While specific quantitative data for the parent compound, 2-(4-Formylphenoxy)acetamide, is not provided in the abstract, the research highlights the importance of this chemical moiety for this specific biological activity.

Cholinergic Signaling Pathway in the Context of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is partly due to a deficiency in cholinergic neurotransmission.[1][2] AChE inhibitors aim to counteract this by preventing the degradation of acetylcholine.

Figure 2: The role of AChE inhibitors derived from 2-(4-Formylphenoxy)acetamide in the cholinergic synapse.

Experimental Workflow for Screening Acetylcholinesterase Inhibitors

The evaluation of 2-(4-Formylphenoxy)acetamide derivatives as AChE inhibitors typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.

Figure 3: A typical experimental workflow for the screening of AChE inhibitors.

Future Perspectives

2-(4-Formylphenoxy)acetamide remains a compound of interest for medicinal chemists. Its utility as a precursor for AChE inhibitors has been established, and future research could focus on:

-

Broadening the Scope of Biological Targets: The phenoxyacetamide scaffold is present in a variety of biologically active molecules. High-throughput screening of a library of derivatives of 2-(4-Formylphenoxy)acetamide could identify novel activities against other therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives can elucidate the key structural features required for potent and selective AChE inhibition, guiding the design of more effective drug candidates.

-

Development of More Efficient Synthetic Routes: While the Williamson ether synthesis is a reliable method, the development of more atom-economical and environmentally friendly synthetic routes would be beneficial for large-scale production.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Formylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-formylphenoxy)acetamide, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the primary synthetic route, starting materials, and detailed experimental protocols. All quantitative data is presented in structured tables for clear comparison, and a logical workflow diagram is provided for enhanced understanding.

Core Synthetic Pathway: Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of 2-(4-formylphenoxy)acetamide is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetamide by the phenoxide ion of 4-hydroxybenzaldehyde. The general reaction scheme is illustrated below:

Reaction Scheme:

In this S_N2 reaction, a base is utilized to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide (or 2-bromoacetamide), displacing the halide and forming the desired ether linkage.[1][2]

Starting Materials and Reagents

The primary starting materials for this synthesis are readily available commercial compounds:

-

4-Hydroxybenzaldehyde: The source of the formylphenoxy group.

-

2-Chloroacetamide or 2-Bromoacetamide: The source of the acetamide moiety. While both can be used, 2-chloroacetamide is a common choice.

Key reagents required for the reaction include:

-

Base: To facilitate the deprotonation of 4-hydroxybenzaldehyde. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[3][4]

-

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Common choices include acetone, ethanol, and N,N-dimethylformamide (DMF).[3][5][6]

-

Catalyst (Optional): In some protocols, a catalyst like potassium iodide (KI) may be added to enhance the reaction rate, particularly when using 2-chloroacetamide.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported syntheses of 2-(4-formylphenoxy)acetamide and its derivatives.

Table 1: Physical and Chemical Properties of 2-(4-Formylphenoxy)acetamide

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [6] |

| Molecular Weight | 179.17 g/mol | [6] |

| Melting Point | 118-120 °C | [5] |

| 135-137 °C | [6] | |

| Appearance | Pale yellow crystals | [5] |

Table 2: Summary of Synthetic Protocols and Yields

| Starting Materials | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde, 2-Chloro-N-phenylacetamide | - | - | - | 85 | [5] |

| 4-Hydroxybenzaldehyde, Chloroacetamide | Potassium Carbonate, Potassium Iodide | Acetone | Reflux, 48h | 99 | [6] |

| p-Hydroxybenzaldehyde, Chloroacetamide derivatives | Sodium | Absolute Ethanol | Reflux, 3h | - | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-(4-formylphenoxy)acetamide based on established methods.

Protocol 1: Synthesis using Potassium Carbonate in Acetone[6]

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroacetamide

-

Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Acetone

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate and a catalytic amount of potassium iodide.

-

Add 2-chloroacetamide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 2-(4-formylphenoxy)acetamide.

Protocol 2: Synthesis using Sodium Ethoxide in Ethanol[4]

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroacetamide derivative

-

Sodium metal

-

Absolute Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

-

To the cooled sodium ethoxide solution, add 4-hydroxybenzaldehyde.

-

Slowly add the 2-chloroacetamide derivative to the reaction mixture.

-

Stir the mixture and heat to reflux for 3 hours.

-

Cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the formed precipitate, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent like methanol to obtain the purified 2-(4-formylphenoxy)acetamide derivative.

Visualization of the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-(4-formylphenoxy)acetamide via the Williamson ether synthesis.

Caption: Experimental workflow for the synthesis of 2-(4-formylphenoxy)acetamide.

This guide provides a foundational understanding for the synthesis of 2-(4-formylphenoxy)acetamide. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-(4-Formylphenoxy)acetamide, a compound of interest to researchers and professionals in drug development and chemical synthesis.

Compound Identification and Properties

2-(4-Formylphenoxy)acetamide is an organic compound with the IUPAC name 2-(4-formylphenoxy)acetamide.[1] Its chemical structure consists of a phenoxyacetamide moiety with a formyl group at the para position of the benzene ring.

Table 1: Physicochemical Properties of 2-(4-Formylphenoxy)acetamide

| Property | Value | Source |

| Molecular Formula | C9H9NO3 | [1][2] |

| Molecular Weight | 179.17 g/mol | [1] |

| CAS Number | 135857-20-4 | [1][2] |

| Melting Point | 135-137 °C | [2] |

| Boiling Point | 435.6 °C at 760 mmHg | [2] |

| Density | 1.258 g/cm³ | [2] |

| InChI | InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | [1] |

| SMILES | C1=CC(=CC=C1C=O)OCC(=O)N | [1] |

Experimental Protocols

A common method for the synthesis of 2-(4-Formylphenoxy)acetamide involves the Williamson ether synthesis.[2] This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide.

Reactants:

-

4-hydroxybenzaldehyde

-

Chloroacetamide

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Acetone (solvent)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate and a catalytic amount of potassium iodide.

-

Add chloroacetamide to the mixture.

-

The reaction mixture is then heated at reflux for an extended period, typically 48 hours.[2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as water.[2]

The identity and purity of the synthesized 2-(4-Formylphenoxy)acetamide can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Gas chromatography-mass spectrometry (GC/MS) is a suitable technique.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.[1]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl groups of the aldehyde and amide, and the ether linkage.[1]

Diagrams

The following diagrams illustrate the synthesis workflow and the chemical structure of 2-(4-Formylphenoxy)acetamide.

Caption: Synthesis workflow for 2-(4-Formylphenoxy)acetamide.

Caption: Chemical structure of 2-(4-Formylphenoxy)acetamide.

References

Spectroscopic Data of 2-(4-Formylphenoxy)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-Formylphenoxy)acetamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(4-Formylphenoxy)acetamide. It is important to note that while mass spectrometry data for the parent compound is available, the detailed NMR and IR peak assignments are based on closely related N-substituted analogs and predictive chemical shift knowledge due to the limited availability of fully assigned spectra for the unsubstituted compound in the public domain. The data for these analogs, found in the supplementary information of a Royal Society of Chemistry publication, provides a reliable reference for the expected spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.1 | d | 2H | Aromatic protons (ortho to -OCH₂) |

| ~5.5 - 7.0 | br s | 2H | Amide protons (-NH₂) |

| ~4.6 | s | 2H | Methylene protons (-OCH₂) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (-CHO) |

| ~168 | Amide carbonyl carbon (-C=O) |

| ~163 | Aromatic carbon (-C-O) |

| ~132 | Aromatic carbon (-C-CHO) |

| ~130 | Aromatic carbons (ortho to -CHO) |

| ~115 | Aromatic carbons (ortho to -OCH₂) |

| ~67 | Methylene carbon (-OCH₂) |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretching (amide) |

| ~2820, ~2730 | Medium | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1660 | Strong | C=O stretching (amide I) |

| ~1600 | Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ether) |

| ~1160 | Strong | C-O stretching (ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 179 | High | Molecular Ion [M]⁺ |

| 135 | Medium | [M - C₂H₂NO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized based on standard laboratory practices and information from the characterization of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Jeol ECX spectrospin instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of 2-(4-Formylphenoxy)acetamide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Perkin-Elmer FT-IR spectrophotometer or equivalent.

Sample Preparation (Thin Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent like chloroform.

-

A drop of the solution is applied to a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Jeol-Accu TOF JMS-T100LC for high-resolution mass spectrometry (ESI-MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS) like those using the NIST Mass Spectrometry Data Center for electron ionization (EI).

Sample Preparation (for GC-MS): The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

The compound is separated from the solvent and any impurities on a capillary column.

-

The eluted compound enters the mass spectrometer, where it is ionized by an electron beam (typically at 70 eV).

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2-(4-Formylphenoxy)acetamide.

Caption: Workflow for the spectroscopic analysis of 2-(4-Formylphenoxy)acetamide.

A Technical Guide to the Solubility of 2-(4-Formylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Formylphenoxy)acetamide (CAS No: 135857-20-4). While a comprehensive search of scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound, this document outlines the standard, best-practice experimental protocol for its determination. The provided methodologies will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.[1]

Physicochemical Properties

Before assessing solubility, it is crucial to understand the basic physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [2][3][4] |

| Molecular Weight | 179.17 g/mol | [3][4] |

| Melting Point | 135-137 °C | [2][3] |

| Appearance | Solid (predicted) | |

| pKa | 15.21 ± 0.40 (Predicted) | [2] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for 2-(4-Formylphenoxy)acetamide in common laboratory solvents have not been publicly documented. Researchers are encouraged to determine these values experimentally. The following table is provided as a template for recording experimentally determined solubility data at a specified temperature (e.g., 25 °C).

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | Polar Protic | |||

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane (DCM) | Nonpolar | |||

| Diethyl Ether | Nonpolar |

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely utilized method for determining equilibrium solubility is the Saturation Shake-Flask Method .[5] This method is based on achieving equilibrium between the undissolved solid and a saturated solution of the compound.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. After separating the undissolved solid, the concentration of the compound in the clear, saturated supernatant is quantified.

Materials and Equipment

-

2-(4-Formylphenoxy)acetamide (solid, pure)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector, or a UV-Vis Spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation : Add an excess amount of solid 2-(4-Formylphenoxy)acetamide to a series of vials. The key is to ensure that undissolved solid remains present at the end of the experiment.[6] A starting concentration of 1–2 mg/mL may be sufficient for low-solubility compounds.[5]

-

Solvent Addition : Accurately add a known volume of the desired solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] While 24 hours is common, a period of up to 72 hours may be necessary to ensure equilibrium is fully achieved.[6]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete removal of solid particles, centrifuge the samples.[6]

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.[6] This step is critical to avoid artificially high concentration measurements.

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of 2-(4-Formylphenoxy)acetamide in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Reporting : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility should be reported in units such as mg/mL or mol/L.[1] For aqueous solutions, the final pH of the saturated solution should also be measured and reported, as it can greatly affect the solubility of ionizable compounds.[6]

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Synthesis Pathway of 2-(4-Formylphenoxy)acetamide

The compound is typically synthesized via a nucleophilic substitution reaction. The diagram below outlines a common synthetic route.

Caption: Common synthesis route for the target compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(4-FORMYLPHENOXY)ACETAMIDE CAS#: 135857-20-4 [m.chemicalbook.com]

- 4. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

The Medicinal Chemistry Landscape of 2-(4-Formylphenoxy)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formylphenoxy)acetamide has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of biologically active compounds. The inherent reactivity of its aldehyde and acetamide functionalities allows for extensive chemical modifications, leading to derivatives with promising therapeutic potential. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of 2-(4-formylphenoxy)acetamide and its analogues. It includes a compilation of reported biological activities, quantitative data where available, detailed experimental protocols for key assays, and visual representations of synthetic and analytical workflows to facilitate further research and development in this area.

Introduction

The phenoxyacetamide moiety is a recognized pharmacophore present in a variety of therapeutic agents. The introduction of a formyl group at the para-position of the phenoxy ring, as seen in 2-(4-formylphenoxy)acetamide, provides a crucial chemical handle for the development of novel derivatives through reactions such as Schiff base formation, Knoevenagel condensation, and multicomponent reactions. This adaptability has positioned 2-(4-formylphenoxy)acetamide as a valuable building block in the quest for new drugs targeting a range of diseases. Research has highlighted its potential in the development of agents with anticancer, acetylcholinesterase inhibitory, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2]

Synthesis of 2-(4-Formylphenoxy)acetamide and its Derivatives

The synthesis of 2-(4-formylphenoxy)acetamide is typically achieved through the etherification of 4-hydroxybenzaldehyde with an N-substituted 2-chloroacetamide. A general synthetic pathway involves the reaction of 4-hydroxybenzaldehyde with chloroacetamide in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like acetone, heated under reflux.[3]

Derivatives can be readily synthesized from this core structure. For instance, N-aryl substituted derivatives can be prepared by reacting different anilines with chloroacetyl chloride to form the corresponding N-aryl-2-chloroacetamide, which is then reacted with 4-hydroxybenzaldehyde.[4] Furthermore, the formyl group serves as a key reactive site for generating a wide range of derivatives, including fused 4H-pyrans via a one-pot, three-component reaction with malononitrile and an active methylene reagent.[5]

General Experimental Protocol for Synthesis

The following protocol outlines a typical synthesis for N-substituted 2-(4-formylphenoxy)acetamide derivatives:

Step 1: Synthesis of N-Aryl-2-chloroacetamide

-

To a stirred solution of the desired aniline (1 equivalent) and potassium carbonate (3.5 equivalents) in a dry solvent like dichloromethane (CH₂Cl₂), add chloroacetyl chloride (1.2 equivalents) dropwise at 0 °C.[4]

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the resulting solid with water and recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N-aryl-2-chloroacetamide.[4]

Step 2: Synthesis of N-Aryl-2-(4-formylphenoxy)acetamide

-

To a solution of the N-aryl-2-chloroacetamide (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a solvent such as acetone, add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.[3]

-

Heat the mixture at reflux for 48 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-(4-formylphenoxy)acetamide derivative.

Caption: General workflow for the synthesis of 2-(4-formylphenoxy)acetamide derivatives.

Potential Applications in Medicinal Chemistry

Acetylcholinesterase Inhibition

Derivatives of 2-(4-formylphenoxy)acetamide have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. Specifically, methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives have been identified as a novel class of AChE inhibitors.[6] Certain compounds within this series demonstrated higher potency than the standard drug galanthamine.[6]

Table 1: Acetylcholinesterase Inhibitory Activity of 2-(4-Formylphenoxy)acetamide Derivatives

| Compound ID | R-Group on Acetate | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4b | Phenyl | 0.12 | [6] |

| 4i | 4-Chlorophenyl | 0.08 | [6] |

| Galanthamine | (Standard) | 0.45 |[6] |

Anticancer Activity

The phenoxyacetamide scaffold is present in various compounds with demonstrated anticancer properties.[1][7][8] Derivatives of 2-(4-formylphenoxy)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[1] The mechanism of action for some phenoxyacetamide derivatives involves the induction of apoptosis.

Table 2: Anticancer Activity of Phenoxyacetamide Derivatives

| Compound Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c) | MCF-7 | 100 | [8][9] |

| 2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide (2b) | PC3 | 52 | [8][9] |

| Imatinib (Standard) | MCF-7 | 98 | [8][9] |

| Imatinib (Standard) | PC3 | 40 |[8][9] |

Experimental Protocols for Biological Evaluation

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

96-well microplate and a microplate reader

Procedure:

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the reaction by adding a solution of ATCI and DTNB to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates and a microplate reader

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

2-(4-Formylphenoxy)acetamide represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of large and diverse chemical libraries. The demonstrated potential of its derivatives as acetylcholinesterase inhibitors and anticancer agents warrants further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action studies: To elucidate the specific molecular pathways through which these compounds exert their biological effects.

-

In vivo efficacy and safety profiling: To evaluate the therapeutic potential of lead compounds in animal models.

-

Exploration of other therapeutic areas: The diverse biological activities of phenoxyacetamide derivatives suggest that this scaffold could be valuable in developing treatments for other diseases.

By leveraging the information and protocols outlined in this guide, researchers can further explore the medicinal chemistry of 2-(4-formylphenoxy)acetamide and contribute to the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Acetamide Derivatives: A Technical Guide

Introduction: The acetamide functional group, a simple yet versatile chemical moiety, serves as a fundamental scaffold in a vast array of biologically active compounds. Its ability to form hydrogen bonds and participate in various chemical interactions allows for its incorporation into diverse molecular architectures, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides an in-depth analysis of the significant biological activities of acetamide derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Acetamide derivatives have emerged as a promising class of anticancer agents, primarily through their roles as histone deacetylase (HDAC) and kinase inhibitors, and as inducers of apoptosis.[3]

Mechanism of Action:

A key anticancer strategy of acetamide derivatives involves the induction of apoptosis, or programmed cell death. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to trigger apoptosis through the activation of the caspase signaling pathway.[3] Specifically, these compounds can activate initiator caspase-9, which in turn activates executioner caspase-3, leading to the systematic dismantling of the cancer cell.[3]

Another significant mechanism is the inhibition of histone deacetylase (HDAC) enzymes, which are critical in regulating gene expression.[3] Acetamide derivatives, often containing a hydroxamic acid or benzamide moiety, can act as potent HDAC inhibitors.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various acetamide derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| HDAC Inhibitor | (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide | - | 0.008 | [3] |

| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 3-Cl) | MCF-7 | - | [3] |

| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c, 4-Cl) | MCF-7 | - | [3] |

| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7, SK-N-SH | - | [4] |

Note: Specific IC50 values for some compounds were not available in the cited sources, but their significant activity was highlighted.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the acetamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[5][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6][7]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Pathogens

Acetamide derivatives of heterocyclic scaffolds, such as 2-mercaptobenzothiazole, have demonstrated significant potential as antimicrobial agents.[8][9]

Mechanism of Action:

While the exact mechanisms are still under investigation, molecular docking studies suggest that these acetamide derivatives may exert their antibacterial effects by targeting essential bacterial enzymes. For instance, some derivatives are proposed to interact with the hydrophobic pockets of bacterial kinases and DNA gyrases, enzymes crucial for bacterial survival and replication.[9][10] This inhibition disrupts vital cellular processes, leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzimidazole Acetamide | Compound 2b-2g | Pseudomonas aeruginosa | 125 | [11] |

| Benzimidazole Acetamide | Compound 2p, 2s, 2t, 2u | Candida krusei | 125 | [11] |

| 2-Mercaptobenzothiazole | Compound 2b (pyrrolidine) | Bacillus subtilis | < Standard | [9] |

| 2-Mercaptobenzothiazole | Compound 2i (oxadiazole) | Bacillus subtilis | = Standard | [9] |

| N-arylazole Acetamide | Compound 8 & 10 | Candida species | < 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.[13]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the acetamide derivative, typically at a concentration 10 times higher than the highest concentration to be tested (e.g., 1280 µg/mL).[12]

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

-

Add 100 µL of the stock antibiotic solution (at 2x the highest desired concentration) to the first column of wells.[14]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[14]

-

-

Inoculation:

-

Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

Add the appropriate volume of the final inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the acetamide derivative in which there is no visible bacterial growth.[13]

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain acetamide derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[16]

Mechanism of Action:

The anticonvulsant activity of some acetamide derivatives is believed to be mediated through their interaction with the GABAergic system. Molecular docking studies suggest that these compounds can act as agonists at the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[17] Additionally, they may inhibit the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.[17] Both mechanisms lead to an overall increase in GABAergic neurotransmission, which helps to suppress seizure activity.

Quantitative Data: Anticonvulsant Activity

The median effective dose (ED50) in the maximal electroshock seizure (MES) test is a common metric for evaluating anticonvulsant potency.

| Compound Class | Derivative Example | Animal Model | ED50 (mg/kg) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 20 | Rat (p.o.) | 52.30 | [16] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 12 | Mouse (i.p.) | 100 | [16] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 13 | Mouse (i.p.) | 100 | [16] |

| Thiazolidinone | Ralitoline | Mouse (i.p.) | 2.8 | [18] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[19][20]

Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or auricular electrodes, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[19]

Procedure:

-

Animal Preparation: Use male mice (e.g., CF-1, 25-30 g) or rats.[18][19] Acclimatize the animals for at least 3-4 days before the experiment.[21]

-

Compound Administration: Administer the acetamide derivative via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.

-

Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[19] Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.[19]

-

Electrical Stimulation: Deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[19]

-

Observation: Observe the animal's behavior. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21] An animal is considered "protected" if it does not exhibit this response.[19]

-

Data Analysis: Determine the number of protected animals at each dose level and calculate the ED50 using probit analysis.[21]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Acetamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2][22]

Mechanism of Action:

The primary mechanism of anti-inflammatory action for these derivatives is the selective inhibition of the COX-2 enzyme.[23] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[23] By selectively blocking COX-2, these acetamide compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain, with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[24]

Quantitative Data: Anti-inflammatory Activity

The in vitro potency of anti-inflammatory acetamide derivatives is typically expressed as the IC50 for COX-2 inhibition.

| Compound Class | Derivative Example | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| Phenol Acetamide | Compound 1 | 0.768 (mol/L) | - | [2] |

| Phenol Acetamide | Compound 2 | 0.616 (mol/L) | - | [2] |

| Pyrazole Acetamide | PYZ38 | 1.33 | > 60 | [25] |

| Pyrazole Acetamide | PYZ39 | 6.5 | - | [25] |

| Reference | Celecoxib | 0.041 (mol/L) | - | [2] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.

Principle: The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe (e.g., Amplex™ Red) is then used to detect the peroxidase activity of COX-2, which generates a fluorescent product that can be measured.[26][27] The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2.[27]

Procedure:

-

Reagent Preparation:

-

Assay Reaction:

-

In a 96-well white opaque plate, add the COX Assay Buffer, COX-2 enzyme, and cofactor to each well.[29]

-

Add 10 µL of the diluted test inhibitor or a vehicle control to the appropriate wells. A known COX-2 inhibitor like Celecoxib is used as a positive control.[29]

-

Add the fluorescent probe to all wells.

-

Pre-incubate the plate at 37°C for approximately 10 minutes.[30]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the acetamide derivative compared to the enzyme control.

-

Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.

-

The acetamide scaffold is a cornerstone in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The examples presented in this guide highlight their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ability to systematically modify the acetamide structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. For drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and the standardized protocols for their evaluation is paramount for advancing these promising compounds from the laboratory to clinical applications. Further research into novel acetamide derivatives continues to be a vibrant and essential area of therapeutic discovery.

References

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. archivepp.com [archivepp.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 18. benchchem.com [benchchem.com]

- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. archivepp.com [archivepp.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

The Pivotal Role of 2-(4-Formylphenoxy)acetamide as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formylphenoxy)acetamide is a key bifunctional molecule that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring both a reactive aldehyde and a modifiable acetamide group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, properties, and extensive applications of 2-(4-Formylphenoxy)acetamide as a chemical intermediate. Detailed experimental protocols, comprehensive data tables, and illustrative reaction pathway diagrams are presented to empower researchers in leveraging this versatile compound for the development of novel pharmaceuticals and complex organic molecules.

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Chemical intermediates possessing multiple reactive functional groups are invaluable tools for the efficient construction of complex molecular architectures. 2-(4-Formylphenoxy)acetamide stands out as a particularly useful intermediate due to the orthogonal reactivity of its formyl and acetamide moieties. The aromatic aldehyde can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the acetamide group offers sites for hydrolysis, substitution, or further functionalization. This dual reactivity makes it a strategic precursor for the synthesis of a wide array of heterocyclic compounds, Schiff bases, and other pharmacologically relevant scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Formylphenoxy)acetamide is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 179.17 g/mol | --INVALID-LINK-- |

| Melting Point | 135-137 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 435.6 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 15.21 ± 0.40 | --INVALID-LINK-- |

| CAS Number | 135857-20-4 | --INVALID-LINK-- |

Synthesis of 2-(4-Formylphenoxy)acetamide

The primary synthetic route to 2-(4-Formylphenoxy)acetamide is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-chloroacetamide.

Reaction Scheme

Caption: Williamson Ether Synthesis of 2-(4-Formylphenoxy)acetamide.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on typical Williamson ether synthesis conditions and information gathered from various sources.

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroacetamide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride by-products.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water, to yield pure 2-(4-Formylphenoxy)acetamide as a solid.

Role as a Chemical Intermediate: Synthetic Applications

The synthetic utility of 2-(4-Formylphenoxy)acetamide stems from the ability to selectively react with either the aldehyde or the acetamide functional group. This allows for a stepwise construction of more complex molecules.

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile handle for various transformations, including:

-

Reductive Amination: Formation of secondary amines by reaction with a primary amine in the presence of a reducing agent.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-